Boc-O-ethyl-L-tyrosine
Description
Contextualization within O-Alkylated L-Tyrosine Derivatives and Unnatural Amino Acids
Boc-O-ethyl-L-tyrosine belongs to the class of O-alkylated L-tyrosine derivatives, which are characterized by the substitution of the hydrogen atom of the phenolic hydroxyl group of tyrosine with an alkyl group. sci-hub.se This modification is significant as it alters the electronic and steric properties of the amino acid, influencing its reactivity and the biological activity of the peptides into which it is incorporated. The ethyl group in this compound provides a stable, non-reactive moiety that prevents the side chain from participating in unwanted reactions during peptide synthesis. chemimpex.com
Furthermore, this compound is classified as an unnatural amino acid (UAA). UAAs are not found in the standard genetic code of living organisms but are fundamental building blocks in modern medicinal chemistry. uq.edu.auacs.org Their incorporation into peptides and other molecules allows for the fine-tuning of physicochemical properties, such as stability, conformation, and bioavailability. nih.govscispace.com The use of UAAs like this compound is a key strategy in the design of peptidomimetics and other therapeutic compounds with enhanced pharmacological profiles. uq.edu.aunih.govscispace.com
Academic Significance in Peptide and Medicinal Chemistry Research
The academic significance of this compound is deeply rooted in its utility in peptide and medicinal chemistry. In peptide synthesis, the Boc protecting group on the alpha-amino group allows for controlled, stepwise addition of amino acids to a growing peptide chain. numberanalytics.com This temporary protection is crucial for preventing self-polymerization and ensuring the correct sequence of the final peptide. peptide.com
In medicinal chemistry, the incorporation of the O-ethyl-L-tyrosine residue can confer desirable properties to a drug candidate. The ethylation of the tyrosine hydroxyl group can enhance metabolic stability by blocking sites of enzymatic degradation. This modification can also influence the binding affinity of a peptide to its target receptor. Researchers utilize this compound in the synthesis of a variety of bioactive peptides, including those with potential applications in cancer treatment. chemimpex.comacademie-sciences.fr The ability to introduce this specific modification allows for systematic structure-activity relationship (SAR) studies, where researchers can probe the impact of side-chain alterations on biological function.
Historical Development and Evolution of its Research Utility
The development of this compound is intrinsically linked to the broader history of peptide synthesis and the evolution of protecting group strategies. The introduction of the Boc protecting group in the 1960s was a landmark achievement that significantly advanced the field of solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. numberanalytics.compeptide.comnih.gov The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme became a widely used strategy, allowing for the synthesis of complex peptides and even small proteins. peptide.comwikipedia.org
Initially, protecting the hydroxyl group of tyrosine often involved using benzyl (B1604629) ethers. However, the need for more diverse and orthogonally protected amino acids led to the development of derivatives like this compound. The synthesis of such derivatives allows for more intricate molecular designs and the creation of peptides with tailored properties. The evolution of its research utility has seen it move from a specialized building block to a more commonly employed tool in the synthesis of complex peptides and peptidomimetics for a wide range of research applications, including drug discovery and materials science.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |
| CAS Number | 76757-91-0 | nih.govchemicalbook.com |
| Molecular Formula | C16H23NO5 | nih.gov |
| Molecular Weight | 309.36 g/mol | nih.govchemicalbook.com |
| Appearance | White to off-white solid | chemicalbook.com |
| Storage Temperature | 2-8°C, sealed in dry conditions | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-91-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc O Ethyl L Tyrosine and Analogues
Strategic Protecting Group Chemistry for Amino Acid Functionalities
The inherent reactivity of the α-amino, α-carboxyl, and side-chain functional groups of amino acids necessitates the use of protecting groups to prevent unwanted side reactions during peptide synthesis. springernature.comsci-hub.se An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule. biosynth.com The concept of orthogonality, where different protecting groups can be removed selectively under distinct conditions, is a key principle in complex peptide synthesis. biosynth.compeptide.com
O-Alkylation Strategies via Phenolic Hydroxyl Group Derivatization
The phenolic hydroxyl group of tyrosine is a nucleophilic site that requires protection to prevent side reactions during peptide coupling. caltech.edu O-alkylation, the formation of an ether linkage, is a common strategy to protect this functionality.
The direct O-alkylation of the phenolic hydroxyl group can be achieved through nucleophilic substitution reactions. researchgate.net This typically involves reacting a protected tyrosine derivative, such as N-Boc-L-tyrosine methyl ester, with an alkyl halide in the presence of a base. google.com However, the yield of this reaction can be low. For instance, the reaction of N-tert-butyloxycarbonyl-L-tyrosine methyl ester with an alkyl halide to generate an ether linkage has been reported with a yield of only 3.9%. google.com A more efficient method for O-ethylation involves the Mitsunobu reaction, which utilizes reagents like triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate under mild conditions to achieve yields of around 80-85%.
An alternative and effective method for the O-alkylation of tyrosine, specifically O-benzylation, involves the formation of a copper complex. mtu.edu This strategy allows for the selective benzylation of the phenolic hydroxyl group under alkaline conditions. mtu.edu Copper(II) acetate (B1210297) has been used to promote the O-arylation of tyrosine-containing dipeptides. researchgate.net More recent advancements include copper-catalyzed C(sp³)–H benzylation of glycine (B1666218) derivatives and copper-catalyzed difluoroalkylative benzylation of alkenes, showcasing the versatility of copper catalysis in amino acid modification. thieme-connect.comacs.org A nickel/copper co-catalyzed asymmetric benzylation of aldimine esters has also been developed for the synthesis of tetrasubstituted amino acids. thieme-connect.com
Orthogonal Protecting Group Combinations in Peptide Synthesis
In the synthesis of complex peptides, the use of orthogonal protecting groups is crucial. springernature.compeptide.com This strategy allows for the selective deprotection of one functional group while others remain protected. biosynth.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) combination is a classic example of a "quasi-orthogonal" system. mdpi.comiris-biotech.de Both groups are acid-labile, but their removal requires different acid strengths, allowing for selective cleavage. iris-biotech.de The Boc group can be removed with a milder acid like trifluoroacetic acid (TFA), while the benzyl (B1604629) group requires a stronger acid such as hydrogen fluoride (B91410) (HF). mdpi.comiris-biotech.de
A truly orthogonal combination widely used in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) pair. iris-biotech.de The Fmoc group protects the α-amino terminus and is cleaved by a base (e.g., piperidine), while the tBu group protects side chains and is removed by acid (e.g., TFA). iris-biotech.de This orthogonality ensures that the integrity of the peptide chain is maintained throughout the synthesis.
Enantioselective Synthesis and Stereochemical Control
Maintaining the stereochemical integrity of the chiral center in amino acids is of utmost importance during synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. irb.hrucla.edu Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
Several strategies have been developed to achieve high enantioselectivity in the synthesis of modified amino acids. One approach involves the use of chiral catalysts in phase-transfer alkylation reactions. researchgate.netorganic-chemistry.org For example, the enantioselective synthesis of 2-[¹⁸F]fluoro-L-tyrosine has been achieved using a chiral phase-transfer catalyst, resulting in a high enantiomeric excess. researchgate.net
Another strategy involves the stereoselective alkylation of a homochiral glycine enolate synthon. acs.org The O'Donnell Amino Acid Synthesis, for instance, utilizes the alkylation of benzophenone (B1666685) imines of glycine alkyl esters under phase-transfer catalysis to produce α-amino acids. organic-chemistry.org The use of chiral phase-transfer catalysts derived from Cinchona alkaloids has enabled the asymmetric synthesis of α-amino acid derivatives with high enantioselectivity. organic-chemistry.org Furthermore, methods involving the asymmetric hydrogenation of prochiral precursors using expensive chiral catalysts have also been employed to establish the desired stereochemistry. nih.gov A patent for the preparation of an L-tyrosine derivative reports achieving an ee value of over 99% through a multi-step synthesis involving esterification, amidation, etherification/hydrolysis, and amidation. google.com
Chiral Auxiliary Approaches in Tyrosine Derivative Synthesis
The control of stereochemistry is paramount in the synthesis of amino acid derivatives. Chiral auxiliary-based methods are a powerful strategy for asymmetric synthesis, ensuring high optical purity in the final product. beilstein-journals.org These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.
Several chiral auxiliary strategies have been developed for the synthesis of tyrosine derivatives. One approach involves using a tyrosine-derived oxazolidine (B1195125), which can act as both a protecting group and a chiral auxiliary to guide reactions and establish crucial stereocenters. acs.org Another well-established method employs nickel(II) complexes of a Schiff base formed between an amino acid and a chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB). researchgate.net This technique has been successful in the asymmetric synthesis of various amino acids, providing high enantiomeric purity. researchgate.net For instance, the use of a chiral Ni(II) complex has enabled the synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine ([18F]FET) with high enantiomeric purity of 94–97% without the need for diastereomer separation. researchgate.net
Furthermore, polymer-supported chiral auxiliaries have emerged as a versatile technique, facilitating easier purification, recovery, and reuse of the expensive auxiliary. beilstein-journals.org An example is the development of a non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary, which was prepared from O-benzyl-L-tyrosine and used successfully in asymmetric alkylation reactions with excellent diastereocontrol. beilstein-journals.org These approaches represent a significant advancement over relying solely on the inherent chirality of the starting L-tyrosine, a strategy known as the chiral pool approach. researchgate.net
| Chiral Auxiliary Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Tyrosine-Derived Oxazolidine | The oxazolidine moiety, formed from a tyrosine derivative, acts as both a protecting group and a chiral director for stereocontrolled reactions. | Dual functionality; high degree of stereocontrol. | acs.org |
| Ni(II) Complex with BPB Auxiliary | A Ni(II) complex of a Schiff base between the amino acid and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB) is used for asymmetric synthesis. | Allows for high enantiomeric excess (94-97% e.e.) without complex purification steps. | researchgate.net |
| Polymer-Supported 2-Imidazolidinone | A chiral auxiliary derived from O-benzyl-L-tyrosine is attached to a soluble polymer support for use in asymmetric alkylations. | Facilitates recovery and reuse of the auxiliary; excellent diastereocontrol. | beilstein-journals.org |
Assessment of Enantiomeric Purity in Synthetic Products
The determination of chiral purity is a critical quality control step in the synthesis of peptide-based pharmaceuticals. researchgate.netnih.gov Undesirable D-isomers can be introduced as impurities from amino acid starting materials or can be formed via racemization during the synthesis process. researchgate.netnih.gov Therefore, sensitive and reproducible analytical methods are required to quantify the enantiomeric excess (ee) of the synthetic product. researchgate.net
Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are common methods for separating enantiomers. uni-tuebingen.de For instance, enantioselective GC can be used to determine even minute deviations from a racemic composition in α-amino acids like tyrosine. uni-tuebingen.de However, analyzing enantiomers can be challenging as they possess identical physicochemical properties, differing only in their stereochemical configuration. researchgate.net
More advanced methods combine chromatography with mass spectrometry. A chiral HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method allows for the rapid and accurate determination of the amino acid chiral purity of a peptide. nih.gov This technique often involves hydrolyzing the peptide, followed by direct analysis of the resulting amino acids without the need for derivatization, which simplifies the process. nih.gov Enzymatic synthesis routes can also be designed to produce L-tyrosine derivatives with a high enantiomeric excess, often exceeding 99%. google.com The successful synthesis of radiolabeled tyrosine analogues has reported high enantiomeric purity, demonstrating the effectiveness of the synthetic and purification methods employed. researchgate.net
Green Chemistry Principles in Boc-O-ethyl-L-tyrosine Synthesis
The principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. colab.ws
Key green chemistry principles include waste prevention, maximizing atom economy, and using safer solvents and auxiliaries. acs.org One strategy is to replace traditional volatile organic solvents with greener alternatives. acs.org Deep Eutectic Solvents (DES), for example, have been explored as environmentally friendly media and catalysts for reactions such as the deprotection of Boc groups. mdpi.comua.es This is relevant as the Boc group is a common temporary protecting group in peptide synthesis. mdpi.com
Another principle is the reduction of derivatives and protecting groups, which can often be achieved through the use of highly specific enzymes. acs.org Catalysis, in general, is a cornerstone of green chemistry as it can increase reaction efficiency and reduce energy consumption. colab.ws The development of visible-light-mediated reactions, inspired by natural processes like photosynthesis, also represents a green approach to synthesis. researchgate.net By integrating these principles, the synthesis of this compound can be made more efficient and less impactful on the environment.
Microwave-Assisted Synthesis Enhancements for Tyrosine Derivatives
Microwave-assisted synthesis (MAS) has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comfrontiersin.org This technology is characterized by higher yields, increased selectivity, milder reaction conditions, and dramatically shorter reaction times. mdpi.comfrontiersin.org The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are otherwise slow or require harsh conditions. mdpi.commdpi.com
The application of microwave energy has been shown to be effective in the synthesis of various tyrosine derivatives. For example, a three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine was developed that features a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. researchgate.net This method provided an expedient route to novel tyrosine analogues. researchgate.net In other research, microwave irradiation was successfully used to promote the intramolecular cyclocondensation of enamines derived from amino acids, including L-tyrosine, leading to improved yields and reaction rates. mdpi.com Microwave heating has also been employed for Claisen rearrangements of tyrosine derivatives and in the synthesis of various heterocyclic compounds, significantly reducing reaction times and improving yields compared to conventional heating. frontiersin.orgresearchgate.net These examples highlight the potential of MAS to enhance the efficiency and speed of synthetic routes to this compound and its analogues.
| Reaction Type | Substrate/Product Type | Observed Enhancement | Reference |
|---|---|---|---|
| Negishi Coupling | Boc-2′,6′-dimethyl-l-tyrosine | Key C-C bond formation achieved expediently. | researchgate.net |
| Intramolecular Cyclocondensation | Enamines from L-tyrosine | Improved yields (55–86%) and accelerated reaction rates. | mdpi.com |
| Claisen Rearrangement | Tyrosine derivative | Accomplished synthesis of a naturally occurring TRAIL-resistance-overcoming compound. | researchgate.net |
| General Heterocycle Synthesis | Quinazolines | Significantly reduced reaction times and improved yields compared to conventional heating. | frontiersin.org |
Automated Synthesis Module Adaptations for Radiopharmaceutical Precursors
The synthesis of radiolabeled amino acids, such as analogues of tyrosine, for use in Positron Emission Tomography (PET) presents unique challenges, including the need for rapid, reliable, and automated processes due to the short half-lives of PET radionuclides. nih.gov Automated synthesis modules, housed in lead-lined "hot-cells," are typically used for the routine production of these radiopharmaceuticals. nih.gov
Many of these modules are cassette-based systems designed for specific radionuclides and syntheses, such as the production of [18F]fludeoxyglucose ([18F]FDG). nih.gov However, significant work has been done to adapt these platforms for the synthesis of other important tracers, including radiolabeled tyrosine derivatives. For instance, the TRACERlab FX C Pro platform, originally designed for 11C-labeling, was successfully modified for the Cu-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex to produce 6-L-[18F]fluoro-m-tyrosine (6-L-[18F]FMT). dntb.gov.uanih.gov This adaptation enabled a fast (70-minute) and simple procedure that allows for an easy switch between 11C and 18F chemistry on the same module. dntb.gov.uanih.gov
Similarly, the GE FASTlab synthesizer has been used for the fully automated, multi-step synthesis of no-carrier-added 6-[18F]fluoro-L-dopa ([18F]FDOPA) and 2-[18F]fluoro-L-tyrosine ([18F]FTYR) with high yields and enantiomeric purity. researchgate.net The development of simplified, one-pot labeling methods and their implementation on various automated modules, including semiautomated and custom-built systems, has made the production of tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) more facile and accessible for clinical use. researchgate.net These adaptations are crucial for the widespread application of novel PET tracers derived from tyrosine. dntb.gov.ua
Role in Peptide and Peptidomimetic Chemistry Research
Fundamental Building Block in Peptide Elongation
In the stepwise construction of peptide chains, Boc-O-ethyl-L-tyrosine functions as a specialized building block. The tert-butoxycarbonyl (Boc) group reversibly protects the alpha-amine, preventing it from forming unwanted bonds during the coupling of the next amino acid in the sequence. peptide.com The ethyl ether linkage on the tyrosine side chain, meanwhile, is stable under the conditions used for Boc-group removal, serving as a permanent protecting group that prevents undesirable side reactions at the phenolic hydroxyl group. peptide.com
This compound is well-suited for the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). peptide.com This methodology involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. In each cycle, the Boc protecting group of the newly added residue is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to free the amine for the next coupling reaction. nih.gov The side-chain protecting groups, including the O-ethyl group of tyrosine, are designed to be stable to these repeated TFA treatments. peptide.com
This approach has been successfully employed in the synthesis of various biologically active peptide analogues. For instance, researchers have utilized solid-phase synthesis to create analogues of the peptide hormone angiotensin II, incorporating modified amino acids to study structure-activity relationships. researchgate.net Similarly, novel vasopressin peptide agonists have been synthesized using solid-phase methods that incorporate 2-O-ethyl-D-tyrosine, highlighting the utility of this building block in creating potent and specific peptide candidates. nih.gov The synthesis of fragments for larger molecules, such as Peptide YY (PYY) analogues, has also been accomplished using Boc-based SPPS. nih.gov
While SPPS is dominant, this compound is also a valuable reagent in classical solution-phase peptide synthesis. In this approach, peptide chains are elongated sequentially in a solvent system. mdpi.com The process involves the coupling of a Boc-protected amino acid, such as this compound, to the free amine of a growing peptide chain using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comacademie-sciences.fr After each coupling step, the Boc group is removed to prepare for the addition of the next amino acid. mdpi.com This method was used to synthesize short mixed peptides where Boc-protected amino acids were coupled in solution. mdpi.com Modern iterations of this technique continue to utilize N-Boc protected monomers for efficient peptide bond formation. mdpi.com
Incorporation of O-Ethyl-L-tyrosine for Enhanced Peptide Properties
The primary motivation for incorporating O-ethyl-L-tyrosine in place of natural L-tyrosine is to modulate the resulting peptide's physicochemical and biological characteristics. chemimpex.com The ethyl group modification can significantly impact how the peptide behaves in a biological environment and how it interacts with its molecular target.
A major challenge in developing peptide-based therapeutics is their rapid degradation by enzymes in the body and poor absorption, leading to low oral bioavailability. nih.govwiley.com Modifying the tyrosine side chain with an ethyl group can enhance metabolic stability by protecting the phenolic hydroxyl group, a potential site for enzymatic modification. This steric shielding can prevent degradation, thereby prolonging the peptide's circulation time and biological action. chemimpex.com
A clear example of this effect is seen in an analogue of oxytocin, a peptide hormone with a naturally short half-life of 3-5 minutes. The synthesis of 1-deamino-2-tyrosine(O-ethyl)-oxytocin resulted in a derivative with a significantly longer half-life of 40 minutes, demonstrating the profound impact of O-ethylation on peptide stability. scispace.com
By replacing the natural tyrosine with its O-ethylated counterpart in hormones like angiotensin II and vasopressin, researchers can probe the specific interactions between the peptide and its receptor. researchgate.netnih.gov Such studies help to determine whether the hydroxyl group of tyrosine is essential for binding or if a more hydrophobic, non-hydrogen-bonding group is tolerated or even preferred at that position. This knowledge is crucial for designing more potent and selective peptide-based drugs. plos.org The strategy has also been applied to neuropeptide Y (NPY) analogues to investigate their varied selectivity for different NPY receptor subtypes. nih.gov
| Application Area | Peptide/Molecule Studied | Key Finding/Use of O-Ethyl-L-tyrosine | Reference |
|---|---|---|---|
| Peptide Stability | Oxytocin Analogue | Incorporation of O-ethyl-tyrosine increased the peptide's half-life from ~5 minutes to 40 minutes. | scispace.com |
| Structure-Activity Relationship (SAR) | Vasopressin Analogues | Used 2-O-ethyl-D-tyrosine in solid-phase synthesis to investigate how modifications affect hypotensive potency. | nih.gov |
| Structure-Activity Relationship (SAR) | Angiotensin II Analogues | Synthesized via SPPS with modified amino acids to probe receptor binding requirements. | researchgate.net |
| Receptor Selectivity | Neuropeptide Y (NPY) Analogues | Incorporated to study how side-chain modifications influence binding and activation of different NPY receptors. | nih.gov |
Development of Peptidomimetics and Constrained Peptide Architectures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov A common strategy in their design is to introduce conformational constraints, which lock the molecule into its biologically active shape. uni-regensburg.de
This compound serves as a valuable precursor in the synthesis of these advanced molecules. The ethylated tyrosine residue can be incorporated into a linear peptide sequence using standard synthesis methods. nih.gov Subsequently, the linear peptide can be modified to create a more rigid, constrained architecture, for example, through side-chain cyclization. nih.gov The O-ethyl group itself can contribute to the desired structure by participating in specific hydrophobic interactions that help stabilize a particular fold or turn in the peptide backbone, a key principle in the design of foldamers and other complex peptidomimetics. unibo.it The use of such modified building blocks is fundamental to moving from simple linear peptides to sophisticated architectures with precisely engineered therapeutic profiles. nih.gov
Synthesis of Modified Peptides with Post-Translational Modifications (PTMs)
This compound serves as a key building block in this field, not for introducing dynamic PTMs, but for incorporating a stable and permanent modification—the O-ethyl group—onto the tyrosine side chain. This ethylation is a form of synthetic PTM that can act as a mimic for natural modifications or can be used to confer specific biophysical properties to a peptide, thereby facilitating the study of other PTMs within the same molecule. nih.govchemimpex.com
The chemical synthesis of peptides bearing natural PTMs, such as phosphorylation or sulfation, is often fraught with challenges. wiley.comqyaobio.com For instance, the phosphate (B84403) group in phosphotyrosine is sensitive to the acidic conditions often used in the final deprotection step of Boc-strategy solid-phase peptide synthesis (SPPS) and can be labile under certain enzymatic conditions in biological assays. google.comnih.gov This instability complicates the synthesis, purification, and application of such peptides.
The use of this compound circumvents these issues by introducing a stable ether linkage on the tyrosine phenol (B47542). The O-ethyl group can be viewed as a non-hydrolyzable analog of the phosphate group in phosphotyrosine. While it lacks the negative charge of a phosphate, it introduces steric bulk and alters the polarity of the side chain, which can mimic some of the structural effects of phosphorylation. rsc.orgnih.gov By incorporating O-ethyl-tyrosine, researchers can create peptides that are locked in a state that resembles a phosphorylated conformation, allowing for the investigation of the structural and binding consequences of the modification without the chemical instability of the phosphate ester.
Detailed Research Findings:
Research in peptidomimetics has demonstrated the utility of incorporating stable tyrosine modifications to probe biological systems. For example, studies on signal transduction pathways often rely on peptides that can interact with specific protein domains, such as SH2 domains, which recognize phosphotyrosine. Synthesizing these peptides with O-ethyl-tyrosine instead of phosphotyrosine can help determine the relative importance of the steric bulk versus the negative charge of the phosphate group for binding affinity and specificity.
Furthermore, the increased hydrophobicity imparted by the ethyl group can enhance the peptide's stability against proteolysis and improve its membrane permeability, which is beneficial for developing therapeutic peptide candidates and for cellular uptake studies. chemimpex.com This enhanced stability of the peptide backbone provides a reliable scaffold for the introduction and investigation of other, more labile PTMs at different positions in the peptide sequence.
The synthesis of these modified peptides typically follows standard Boc-SPPS protocols. This compound is incorporated into the growing peptide chain like any other protected amino acid. chemimpex.com Its compatibility with standard coupling reagents and the stability of the O-ethyl protecting group to the repetitive trifluoroacetic acid (TFA) treatments required for Boc-group removal make it a straightforward building block to use in automated peptide synthesizers. beilstein-journals.orgwiley.com
The table below illustrates the concept of using O-ethyl-tyrosine as a mimic for natural tyrosine PTMs, highlighting the key differences in their properties which researchers can exploit.
| Modification | Structure of Modified Tyrosine Side Chain | Key Properties | Role in Research |
| O-Ethylation | -CH₂-Ph-O-CH₂CH₃ | Stable ether bond, increased hydrophobicity, sterically bulky, neutral charge. | Serves as a non-hydrolyzable mimic of phosphorylation to study structural effects. Enhances peptide stability. |
| Phosphorylation | -CH₂-Ph-O-PO₃²⁻ | Labile phosphate ester, hydrophilic, dianionic at physiological pH. | Crucial for signal transduction; its lability is a key feature of dynamic regulation. |
| Sulfation | -CH₂-Ph-O-SO₃⁻ | Labile sulfate (B86663) ester, hydrophilic, anionic. | Modulates extracellular protein-protein interactions; acid-labile. nih.govsigmaaldrich.com |
By comparing the biological activity of peptides containing O-ethyl-tyrosine with their counterparts containing phosphotyrosine or sulfotyrosine, researchers can gain valuable insights into the specific molecular interactions that govern PTM-dependent biological processes.
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Modification of Drug Candidates
Boc-O-ethyl-L-tyrosine is a versatile tool in the design and synthesis of novel drug candidates. chemimpex.com The tert-butyloxycarbonyl (Boc) group protects the amino functionality of the L-tyrosine backbone, preventing unwanted reactions during peptide synthesis and allowing for sequential and controlled addition of other amino acids. cymitquimica.com This protection is readily removable under acidic conditions, a feature that is fundamental to standard solid-phase and solution-phase peptide synthesis methodologies. cymitquimica.com
Furthermore, the modification of chemotherapeutic drugs by conjugation with tyrosine derivatives is a strategy to enhance their efficacy. For example, chlorambucil (B1668637) has been conjugated with a tyrosine derivative to facilitate its uptake by cancer cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer. mdpi.com This approach aims to increase drug selectivity and reduce off-target side effects. mdpi.com
Role in Targeted Therapies and Diagnostics
The application of this compound extends to the development of molecules for targeted therapies and advanced diagnostic imaging. Its derivatives are instrumental in creating agents that can specifically interact with biological targets or provide clear images of pathological processes at the molecular level. chemimpex.com
Radiopharmaceutical Development, e.g., O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and Prodrugs
A primary and significant application of this compound and its analogs is in the synthesis of the radiopharmaceutical O-(2-[18F]fluoroethyl)-L-tyrosine, commonly known as [18F]FET. [18F]FET is a positron-emitting radiotracer widely used in positron emission tomography (PET) for the imaging of brain tumors. mdpi.com Boc-protected and side-chain modified tyrosine derivatives serve as essential precursors for the radiosynthesis of [18F]FET. akjournals.comsnmjournals.org
The synthesis of [18F]FET often involves the nucleophilic substitution of a leaving group on the ethyl side chain of a protected tyrosine precursor with the radionuclide fluorine-18. akjournals.comresearchgate.net For example, a common precursor is N-BOC-(O-2-tosyloxyethyl)-L-tyrosine methyl ester, which undergoes direct nucleophilic displacement with activated [18F]fluoride, followed by the removal of the Boc and methyl ester protecting groups. akjournals.comiaea.org The development of efficient and automated synthesis methods for [18F]FET, often starting from such precursors, has been crucial for its widespread clinical application. researchgate.net The radiochemical yield and purity of the final [18F]FET product are critical parameters, with studies reporting yields of around 35-45% and high radiochemical purity. akjournals.comsnmjournals.orgiaea.org
| Precursor Example | Synthesis Approach | Reported Radiochemical Yield (non-decay corrected) | Reference |
| N-BOC-(O-2-tosyloxyethyl)-L-tyrosine methyl ester | Direct nucleophilic radiofluorination followed by deprotection | ~40-45% | akjournals.comiaea.org |
| N-trityl-O-(2-tosyloxyethyl)-l-tyrosine tert butyl ester | Anion-activated nucleophilic 18F-fluorination and deprotection | ~35% | snmjournals.org |
Imaging Agent Development for Molecular Imaging
[18F]FET, synthesized from this compound precursors, is a key imaging agent in molecular imaging, particularly in neuro-oncology. mdpi.comnih.gov Unlike the most common PET tracer, [18F]FDG, which has high uptake in the normal brain, [18F]FET shows low uptake in healthy brain tissue, providing high-contrast images of brain tumors. nih.govthno.org This allows for the clear delineation of tumor extent, which is often more accurate than conventional magnetic resonance imaging (MRI). mdpi.comresearchgate.net
PET imaging with [18F]FET is valuable for the initial diagnosis of brain tumors, grading of gliomas, planning of biopsies and surgeries, and for monitoring treatment response. mdpi.comnih.gov Studies have shown that [18F]FET uptake correlates with tumor cellularity and is transported into tumor cells primarily by the L-type amino acid transporter (LAT) system, which is upregulated in many cancers. mdpi.comthno.org The sensitivity of [18F]FET PET for detecting high-grade brain tumors is high, with studies reporting detection in 92% of grade III and 100% of grade IV gliomas. nih.gov
Recent research has also explored the use of [18F]FET-induced Cerenkov luminescence imaging (CLI) as an intraoperative technique to guide the surgical resection of gliomas, demonstrating its potential to more accurately delineate tumor margins than standard fluorescence imaging. thno.org
| Imaging Application | Key Finding | Reference |
| Brain Tumor Diagnosis | High sensitivity for high-grade gliomas and better tumor delineation than MRI. | nih.govresearchgate.net |
| Treatment Monitoring | Valuable for assessing response to therapies like immune checkpoint inhibitors. | researchgate.net |
| Surgical Guidance | [18F]FET-induced Cerenkov luminescence imaging improves surgical resection accuracy. | thno.org |
Development of Inhibitors and Modulators Targeting Biological Pathways
Derivatives of tyrosine, including those synthesized using Boc-protected intermediates, are utilized in the development of inhibitors and modulators of biological pathways. The tyrosine structure itself is a key component of many biologically active molecules and can serve as a scaffold for designing inhibitors that target specific enzymes or protein-protein interactions. academie-sciences.fr
Covalent inhibitors, which form a permanent bond with their target protein, are a growing area of drug discovery. wiley.com While cysteine is the most common target for these inhibitors, there is increasing interest in developing covalent inhibitors that target other nucleophilic residues like tyrosine. wiley.com The design of such inhibitors requires a deep understanding of the target's active site to position an electrophilic "warhead" that can react with the tyrosine's hydroxyl group. wiley.com
In the context of tyrosinase, an enzyme involved in melanin (B1238610) production, various compounds, including tyrosine derivatives, have been studied as inhibitors. nih.gov Competitive inhibitors often mimic the structure of the natural substrate, tyrosine, to block its binding to the enzyme's active site. nih.gov The development of potent and specific tyrosinase inhibitors is relevant for treating pigmentation disorders and has applications in the cosmetic and food industries. nih.gov
Contributions to Neurological Disorder Research
This compound and related compounds contribute to research on neurological disorders, primarily through their connection to the synthesis of neurotransmitters and their use in developing targeted therapeutic and diagnostic agents. chemimpex.comchemimpex.com
Understanding Tyrosine's Role in Neurotransmitter Synthesis
Tyrosine is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orgnumberanalytics.com The enzyme tyrosine hydroxylase catalyzes the rate-limiting step in this pathway, converting tyrosine to L-DOPA. wikipedia.orgkau.edu.sa The availability of tyrosine in the brain can influence the rate of catecholamine synthesis, particularly in actively firing neurons. nih.gov
Abnormalities in tyrosine metabolism and catecholamine neurotransmitter systems are implicated in several neurological and psychiatric conditions, including Parkinson's disease and Alzheimer's disease. creative-proteomics.comdrugbank.com Parkinson's disease is characterized by the degeneration of dopaminergic neurons, leading to a deficiency in dopamine. kau.edu.sa Research using tyrosine derivatives helps to probe the mechanisms of neurotransmitter synthesis and degradation, and to develop strategies to correct imbalances. For instance, L-DOPA, a downstream product of tyrosine metabolism, is a cornerstone therapy for Parkinson's disease. kau.edu.sa The study of how various tyrosine analogs interact with the enzymes and transporters in these pathways provides valuable insights into the pathophysiology of these disorders.
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine |
| [18F]FET | O-(2-[18F]fluoroethyl)-L-tyrosine |
| Boc | tert-Butoxycarbonyl |
| L-DOPA | L-3,4-dihydroxyphenylalanine |
| [18F]FDG | 2-[18F]fluoro-2-deoxy-D-glucose |
| LAT1 | L-type amino acid transporter 1 |
| MRI | Magnetic Resonance Imaging |
| PET | Positron Emission Tomography |
| CLI | Cerenkov Luminescence Imaging |
| Boc-O-ethyl-D-tyrosine | N-(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine |
| N-BOC-(O-2-tosyloxyethyl)-L-tyrosine methyl ester | N-(tert-Butoxycarbonyl)-O-(2-tosyloxyethyl)-L-tyrosine methyl ester |
| N-trityl-O-(2-tosyloxyethyl)-l-tyrosine tert butyl ester | N-Trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester |
| Chlorambucil | 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid |
| Dopamine | 4-(2-Aminoethyl)benzene-1,2-diol |
| Norepinephrine | (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol |
| Epinephrine | (R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol |
Novel Tyrosine-Based Conjugates for Drug Delivery Systems
The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance the therapeutic efficacy of drugs by ensuring they reach their target sites in the body at sufficient concentrations. One promising strategy involves the creation of drug conjugates, where a therapeutic agent is linked to a specific promoiety, a carrier molecule designed to facilitate transport across biological membranes. Tyrosine, a large neutral amino acid, has emerged as an attractive promoiety for this purpose. creative-biolabs.com Its phenolic hydroxyl group provides a chemically active site for conjugation, and its inherent biological role as an amino acid allows it to be recognized by specific transporters. creative-biolabs.com
Researchers have successfully synthesized various tyrosine-based conjugates to improve the delivery of a wide range of therapeutic agents, from anticancer drugs to agents targeting the central nervous system (CNS). mdpi.comnih.gov These conjugates are designed to exploit the body's own transport mechanisms, particularly the L-Type Amino Acid Transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids like tyrosine across cell membranes. nih.govd-nb.info The conjugation strategy often involves linking a parent drug to the tyrosine molecule, thereby creating a prodrug that mimics a natural LAT1 substrate. nih.gov This approach has been shown to be effective for drugs that otherwise have poor membrane permeability. nih.gov The synthesis of these conjugates frequently utilizes protected amino acid derivatives, such as Boc-L-tyrosine-OtBu, to control the chemical reactions and ensure the correct linkage between the drug and the tyrosine carrier. mdpi.comresearchgate.net
The L-Type Amino Acid Transporter 1 (LAT1), also known as solute carrier 7 family member 5 (SLC7A5), is a key player in cellular nutrient supply, mediating the sodium-independent transport of large neutral amino acids, including tyrosine, phenylalanine, and leucine. nih.govCurrent time information in Bangalore, IN. Crucially for drug delivery, LAT1 is highly expressed at biological barriers like the blood-brain barrier (BBB) and is often overexpressed in a variety of cancer cells to meet their high demand for nutrients needed for proliferation. mdpi.comnih.govd-nb.info This overexpression makes LAT1 an ideal target for delivering therapeutic agents specifically to tumors or into the brain. frontiersin.org
The core principle of LAT1-mediated drug delivery is to "disguise" a drug molecule as a natural amino acid. By conjugating a drug to L-tyrosine, the resulting conjugate can be recognized and transported by LAT1. nih.gov This carrier-mediated transport allows the drug to bypass restrictive barriers and accumulate inside target cells. mdpi.comresearchgate.net Numerous studies have validated this approach, demonstrating that conjugating drugs to tyrosine or its derivatives significantly enhances their cellular uptake and therapeutic effect in LAT1-expressing cells. mdpi.comnih.gov
Research has shown that the structural features of the conjugate are critical for effective LAT1 binding and transport. The presence of unsubstituted α-amino and α-carboxyl groups on the tyrosine moiety is generally required for recognition by the transporter. nih.gov For example, a study involving the anticancer drug chlorambucil showed that conjugating it to L-tyrosine resulted in a derivative that bound to LAT1 with an affinity comparable to that of L-tyrosine itself, leading to significantly higher intracellular accumulation and greater cytotoxicity in breast cancer cells compared to the parent drug. mdpi.com
Another study demonstrated the feasibility of this strategy for brain delivery. Ketoprofen, a hydrophilic drug that is not a LAT1 substrate, was conjugated to L-tyrosine. nih.gov Using an in situ rat brain perfusion technique, researchers found that the brain uptake of this prodrug was concentration-dependent and was significantly reduced by a specific LAT1 inhibitor, confirming that the conjugate was transported across the BBB via LAT1. nih.govnih.gov
The radiolabeled tyrosine derivative O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) further exemplifies the utility of this pathway. nih.govnih.gov [18F]FET is a widely used tracer for positron emission tomography (PET) imaging of brain tumors. nih.gov Its accumulation in tumor tissue is a direct result of transport by LAT1, which is overexpressed on glioma cells. nih.govthno.org This demonstrates that modifications on the tyrosine side-chain are tolerated by LAT1, opening avenues for various drug-conjugate designs. nih.gov The mechanism is believed to involve asymmetric recognition, where FET is an efficient influx substrate but a poor efflux substrate, leading to its entrapment and accumulation within the cancer cells. nih.gov
Interactive Table: Research Findings on LAT1-Mediated Delivery of Tyrosine Conjugates
| Study Focus | Model Drug / Compound | Key Finding | Cell Line / Model | Citation |
| Anticancer Drug Delivery | Chlorambucil-Tyrosine Conjugate | The conjugate bound to LAT1 and showed significantly higher cellular uptake and cytotoxicity than chlorambucil alone. | MCF-7 (Human Breast Cancer) | mdpi.com |
| Blood-Brain Barrier Penetration | Ketoprofen-Tyrosine Prodrug | The prodrug's brain uptake was concentration-dependent and inhibited by a LAT1 inhibitor, confirming LAT1-mediated transport. | In situ rat brain perfusion | nih.gov |
| Tumor Imaging | O-(2-[18F]fluoroethyl)-L-tyrosine (FET) | FET accumulation in glioblastoma cells was significantly reduced by LAT1 downregulation, confirming it as the primary transporter. | Human LN229 Glioblastoma Cells | nih.gov |
| Structural Requirements | Various Phenylalanine/Tyrosine Conjugates | meta-conjugation of L-phenylalanine (a structural analogue of tyrosine) to a parent molecule increases binding affinity to LAT1 compared to para-conjugation. | MCF-7 (Human Breast Cancer) | uef.fi |
Derivatization and Bioconjugation Strategies for Research Probes
Chemical Modification of Boc-O-ethyl-L-tyrosine
The chemical modification of this compound is centered around the reactivity of its functional groups: the Boc-protected amine, the carboxylic acid, and the stable ethyl ether on the phenol (B47542). The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgcymitquimica.com This allows for the selective deprotection of the amino group to enable peptide bond formation or other N-terminal modifications.
The carboxylic acid group of this compound can be activated for coupling reactions. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (B26582) (HOBt) to form active esters. These activated species readily react with primary amines to form amide bonds, a fundamental reaction in the synthesis of peptides and other complex molecules.
The ethyl group protecting the phenolic hydroxyl of the tyrosine side chain is generally stable, rendering the phenol unreactive to many reagents. This is advantageous when modifications are desired at other positions of the molecule. However, for certain applications, cleavage of this ether may be necessary, which can be achieved under specific, often harsh, conditions.
A significant area of chemical modification involves the derivatization of the tyrosine side chain itself. While the ethyl ether in this compound is stable, other tyrosine derivatives with different protecting groups can undergo various modifications. For instance, the phenolic hydroxyl group of unprotected tyrosine is susceptible to reactions like O-alkylation. nih.gov This reactivity is harnessed in the synthesis of various probes. For example, the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a PET imaging agent, involves the fluoroethylation of a protected tyrosine derivative. snmjournals.orgakjournals.comresearchgate.net
The following table summarizes key chemical modifications involving Boc-protected tyrosine derivatives:
| Modification Type | Reagents and Conditions | Resulting Functional Group | Application |
| Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) rsc.org | Free amine | Peptide synthesis, N-terminal labeling |
| Carboxyl Activation | EDC/NHS, DCC/HOBt | Active ester | Amide bond formation, conjugation to amine-containing molecules |
| Phenolic Alkylation | Alkyl halides, potassium carbonate | Ether linkage | Synthesis of imaging agents and modified amino acids google.com |
Bioconjugation Techniques for Linking Therapeutic and Imaging Agents to Biomolecules
Bioconjugation is the covalent attachment of a molecule, such as a therapeutic drug or an imaging agent, to a biomolecule, like a protein or antibody. google.com Tyrosine residues, due to the unique reactivity of their phenolic side chain, have emerged as valuable targets for site-specific bioconjugation. nih.govnih.gov While direct conjugation to the ethylated phenol of this compound is not typical, the principles of tyrosine bioconjugation are relevant as this compound is a precursor to tyrosine-containing peptides and proteins.
Several strategies have been developed for tyrosine-selective bioconjugation:
Tyrosine-Click Reaction: This method utilizes 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives that react specifically with the phenolic side chain of tyrosine. This reaction is rapid, occurs under physiological conditions, and creates a stable linkage, making it suitable for creating antibody-drug conjugates (ADCs) and other protein conjugates. nih.gov
Mannich-type Reactions: A three-component reaction involving an aldehyde, an amine, and the tyrosine phenol can be used to form a carbon-carbon bond on the aromatic ring of tyrosine. nih.gov This allows for the introduction of various functional groups.
Enzymatic Ligation: Enzymes like tubulin tyrosine ligase (TTL) can be used to attach tyrosine analogs to the C-terminus of proteins that have a specific recognition sequence (Tub-tag). researchgate.net This chemoenzymatic approach allows for highly specific, site-directed modification.
The use of this compound in solid-phase peptide synthesis (SPPS) allows for the incorporation of this modified amino acid at specific positions within a peptide chain. After synthesis and deprotection, the resulting peptide can be conjugated to therapeutic or imaging agents. For example, a peptide containing an O-ethyl-L-tyrosine residue could be designed to have enhanced stability or altered binding properties.
A key application of these techniques is in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. Tyrosine-based conjugation offers advantages over traditional methods that target lysine (B10760008) or cysteine residues, which are often numerous and can lead to heterogeneous products. researchgate.net Site-specific conjugation via tyrosine can result in a more homogeneous product with a well-defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic index.
The table below outlines common bioconjugation techniques involving tyrosine:
| Technique | Key Reagents/Enzymes | Linkage Type | Key Advantages |
| Tyrosine-Click Reaction | PTAD derivatives nih.gov | C-N bond | Fast, high yield, stable linkage, physiological conditions nih.gov |
| Mannich-type Reaction | Aldehydes, Amines nih.gov | C-C bond | Introduces diverse functionalities nih.gov |
| Enzymatic Ligation | Tubulin Tyrosine Ligase (TTL) researchgate.net | Peptide bond | Site-specific, bioorthogonal researchgate.net |
Synthetic Routes for Novel Tyrosine Analogues
This compound serves as a valuable starting material for the synthesis of novel tyrosine analogues with tailored properties for research and therapeutic applications. The synthetic strategies often involve modifications of the aromatic ring, the amino group, or the carboxyl group, with the Boc and ethyl groups providing orthogonal protection.
One important class of tyrosine analogues are those developed for positron emission tomography (PET) imaging of tumors. For instance, the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) often starts from a protected tyrosine derivative. snmjournals.orgakjournals.comresearchgate.net A common route involves the synthesis of a precursor like N-Boc-O-(2-tosyloxyethyl)-L-tyrosine methyl ester. akjournals.com This precursor is then subjected to nucleophilic fluorination with [18F]fluoride, followed by deprotection of the amine and carboxyl groups to yield the final radiotracer.
Another strategy for creating novel tyrosine analogues is through palladium-catalyzed C-H activation. This allows for the regioselective introduction of substituents, such as methyl groups, onto the aromatic ring of tyrosine. For example, the synthesis of (L)-2-methyl tyrosine (Mmt) has been achieved using this approach, starting from a protected tyrosine derivative. mdpi.com Such analogues are used to study the structure-activity relationships of bioactive peptides.
Furthermore, the derivatization of the phenolic hydroxyl group can lead to analogues with altered biological activities. For example, tyrosine thiol derivatives have been synthesized by coupling thioester acids with protected tyrosine, demonstrating the versatility of tyrosine as a scaffold for generating diverse molecular structures. academie-sciences.fr
The synthesis of these analogues often involves a multi-step process, as exemplified by the preparation of a precursor for [18F]FET:
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Protection | L-Tyrosine | Boc₂O, Benzyl (B1604629) bromide rsc.org | N-Boc-O-benzyl-L-tyrosine |
| 2 | Etherification | N-Boc-L-tyrosine derivative | Ethylene glycol-1,2-ditosylate, K₂CO₃ google.com | N-Boc-O-(2-tosyloxyethyl)-L-tyrosine derivative |
| 3 | Radiofluorination | Tosylated precursor | [18F]Fluoride, Kryptofix 2.2.2 akjournals.com | N-Boc-O-(2-[18F]fluoroethyl)-L-tyrosine derivative |
| 4 | Deprotection | Fluorinated intermediate | Acid (e.g., HCl or TFA) rsc.orgakjournals.com | O-(2-[18F]fluoroethyl)-L-tyrosine |
These synthetic routes highlight the importance of this compound and related protected derivatives as key intermediates in the development of advanced tools for biomedical research and clinical applications.
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is indispensable for separating Boc-O-ethyl-L-tyrosine from reaction mixtures and for verifying its chemical and stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the purity of this compound and for its purification on a larger scale (preparative HPLC). Analytical HPLC is used to determine the purity of the compound, with suppliers often guaranteeing a purity of ≥98%. chemimpex.com In research, reversed-phase HPLC is commonly employed to monitor reaction progress and to purify intermediates and final products. For instance, in the synthesis of related radiolabeled compounds, purification is often achieved using reversed-phase chromatography on columns like LiChrosorb RP-18 or C18. snmjournals.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. snmjournals.orgakjournals.com
Preparative HPLC is crucial for isolating the purified compound from by-products. For example, after a synthesis reaction, the crude product can be purified by preparative HPLC on a C18 column to yield the high-purity compound required for subsequent applications. google.comnih.govresearchgate.net
Table 1: HPLC Methods for this compound and Related Compounds
| Purpose | Column Type | Mobile Phase | Reference |
|---|---|---|---|
| Analytical & Purity Check | Not Specified | Not Specified | chemimpex.com |
| Preparative Purification | LiChrosorb RP-18 | Acetonitrile/Water | snmjournals.org |
| Analytical & Preparative | C18 reverse phase-silica | Not Specified | google.com |
| Final Product Analysis | Separon CGX-18 | Ethanol/Acetic Acid/Water with Sodium Acetate (B1210297) | researchgate.net |
| Reaction Monitoring | Not Specified | CH3CN/H2O (50/50, v/v) | akjournals.com |
Maintaining the correct stereochemistry is critical, as only the L-enantiomer is typically desired for biological applications. Chiral HPLC is the definitive method for assessing the enantiomeric purity, or enantiomeric excess (ee), of this compound and its derivatives. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. sci-hub.se
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), are particularly effective for separating N-blocked amino acids like Boc-tyrosine derivatives. nih.govsigmaaldrich.com The mobile phase is often a polar organic or reversed-phase system. sigmaaldrich.com Studies on the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) from its precursors often involve a final check of enantiomeric purity using chiral HPLC, with reported purities often exceeding 94-97%. researchgate.net In some cases, extensive epimerization (loss of enantiomeric purity) can occur during synthesis, making chiral HPLC analysis an essential quality control step. acs.org
Table 2: Chiral HPLC for Enantiomeric Purity Assessment
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Result/Observation | Reference |
|---|---|---|---|---|
| Chirobiotic T (Teicoplanin) | [18F]FET | Methanol/Water (6:4) | Separation of L and D enantiomers. | researchgate.net |
| Astec Chirobiotic T | FET reference compounds | Not Specified | Determination of enantiomeric excess (ee). | nih.gov |
| Not Specified | [18F]FET | Not Specified | Enantiomeric purity of 94-97% achieved. | researchgate.net |
| CHIROBIOTIC T / CHIROBIOTIC R | t-BOC amino acids | Reversed-phase mode | Effective for chiral separations. | sigmaaldrich.com |
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are used to follow the course of chemical reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination. In the context of this compound research, it is particularly valuable for studies involving isotopic labeling. sigmaaldrich.com By incorporating isotopes such as ¹³C, ¹⁵N, or ¹⁸F, specific parts of the molecule can be tracked during synthesis or metabolic studies. sigmaaldrich.comnih.gov
For example, ¹H-NMR is routinely used to confirm the structure of precursors and final products. The chemical shifts (δ) of the protons provide a fingerprint of the molecule. In one study, the ¹H-NMR spectrum of a tosylated precursor, t-BOC-(O-tosyloxyethyl)-L-Tyr-OBzl, was fully assigned, confirming the presence of the Boc group (at δ 1.39 ppm), the tyrosine aromatic and alkyl protons, and the newly introduced tosyloxyethyl group. google.com While Boc-protected ¹³C, ¹⁵N-labeled amino acids are less common than their Fmoc-protected counterparts, they are crucial for specific applications in structural biology. sigmaaldrich.com
Table 3: NMR Data for Boc-Tyrosine Derivatives
| Compound | Nucleus | Solvent | Key Chemical Shifts (δ/ppm) | Reference |
|---|---|---|---|---|
| Boc-(L)-Tyr(OH)-OH | ¹H | CD₃OD | 7.03 (d, Ar-H), 6.70 (d, Ar-H), 4.23-4.32 (m, α-CH), 2.81-3.04 (dd, β-CH₂), 1.39 (s, Boc) | rsc.org |
| t-BOC-(O-tosyloxyethyl)-L-Tyr-OBzl | ¹H | CDCl₃ | 7.80-6.62 (m, Ar-H), 4.92 (d, NH), 4.54 (m, α-CH), 2.99 (d, β-CH₂), 2.43 (s, CH₃ of toluene), 1.39 (s, Boc) | google.com |
| N-BOC-(O-2-fluoroethyl)-L-tyrosine methyl ester | ¹H | CDCl₃ | 7.06-6.85 (d, Ar-H), 4.81-4.69 (dt, O-CH₂), 4.60-4.54 (m, α-CH), 4.21-4.14 (dt, F-CH₂) | sciengine.com |
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The tyrosine chromophore (the phenol (B47542) group) has characteristic absorption peaks that are sensitive to its chemical environment. d-nb.info This property can be exploited to monitor reactions involving the tyrosine moiety. For instance, the ionization of the phenolic hydroxyl group leads to a significant red shift (shift to longer wavelength) of the absorption maxima, from around 275 nm to 295 nm. nih.gov
This spectral shift allows for spectrophotometric titration to determine the pKa of the phenolic group. nih.gov It can also be used for kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For example, the kinetics of the reaction between L-tyrosine and iodine have been studied by monitoring the absorbance of the triiodide ion at 350 nm, allowing for the determination of the reaction order, rate constant, and activation energy. scialert.net Although direct kinetic studies on this compound are not prominently featured in the search results, the principles derived from L-tyrosine studies are directly applicable.
Table 4: UV-Vis Spectrophotometry Data for Tyrosine
| Compound/System | Conditions | λmax (nm) | Application | Reference |
|---|---|---|---|---|
| L-tyrosine | Aqueous solution | 193, 224, 275 | Structural analysis, study of electronic transitions. | iosrjournals.org |
| L-tyrosine | pH change from neutral to alkaline | Peak shift from 275 to 295 | Monitoring ionization of the phenolic group. | nih.gov |
| L-tyrosine + Iodine | pH 5.6, Acetate buffer | 350 (monitoring I₃⁻) | Kinetic and mechanism studies. | scialert.net |
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and identity of synthesized compounds. It measures the mass-to-charge ratio (m/z) of ionized molecules. Techniques like Electrospray Ionization (ESI-MS) are commonly used to analyze Boc-tyrosine derivatives, providing precise mass confirmation. nih.govacs.org For example, in the synthesis of a precursor, MS analysis confirmed the product's identity by matching the observed m/z value with the calculated molecular weight. acs.org
Beyond simple identification, MS, particularly when coupled with chromatography (e.g., GC-MS or LC-MS), is the primary tool for metabolite profiling. frontiersin.org This involves identifying the metabolic products of a compound in a biological system. Untargeted metabolomics approaches can identify a wide range of metabolites simultaneously. frontiersin.org For instance, GC-MS-based metabolomics has been used to identify changes in the levels of endogenous metabolites, including L-Tyrosine, in response to drug-induced toxicity. frontiersin.org While specific metabolite profiling studies for this compound were not found, the methodologies used for L-tyrosine would be directly applicable to trace the metabolic fate of the ethylated derivative.
Table 5: Mass Spectrometry in the Analysis of Tyrosine Derivatives
| Technique | Compound Analyzed | Observation | Purpose | Reference |
|---|---|---|---|---|
| MS (ESI) | Nickel complex of a Boc-protected tyrosine derivative | [M+Na]⁺ and [M+H]⁺ ions observed and matched calculated values. | Product Identification | nih.gov |
| MS-EI | N-BOC-(O-2-tosyloxyethyl)-L-tyrosine methyl ester | Observed M⁺ at m/z 493. | Product Identification | sciengine.com |
| GC-MS | Metabolites in mouse kidney tissue | Identified upregulated L-Tyrosine levels. | Metabolite Profiling | frontiersin.org |
| UPLC-QToF-MS/MS | Metabolites in biological extracts | Profiling of known and unknown compounds from chromatogram data. | Metabolite Profiling | phcogj.com |
Proteomic and Bioanalytical Aspects in Tyrosine-Nitrated Protein Research
The study of tyrosine nitration, a post-translational modification where a nitro (-NO2) group is added to a tyrosine residue to form 3-nitrotyrosine (B3424624) (3-NT), is critical for understanding its role in various physiological and pathological processes, including aging and numerous diseases. nih.gov The low abundance of nitrated proteins in biological samples presents a significant analytical challenge, necessitating the development of highly sensitive and specific proteomic and bioanalytical methodologies. nih.govnih.govacs.orgnih.gov
Mass spectrometry (MS)-based proteomics is the cornerstone for identifying nitrated proteins and mapping the specific sites of nitration. nih.govnih.gov However, the substoichiometric levels of nitrated proteins and the potential for ion suppression from non-nitrated peptides often require enrichment strategies prior to MS analysis. nih.govacs.orgspringernature.com
Enrichment Strategies for Nitrated Proteins and Peptides
Effective enrichment is crucial for the successful identification of 3-nitrotyrosine-containing proteins. frontiersin.org Several strategies have been developed to isolate and concentrate nitrated species from complex biological mixtures.
One of the most common approaches is immunoaffinity enrichment . This technique utilizes antibodies that specifically recognize 3-nitrotyrosine. nih.govacs.orgpnas.org Polyclonal or monoclonal anti-3-nitrotyrosine antibodies are immobilized on a solid support to capture nitrated proteins or peptides from a sample digest. nih.govpnas.orgahajournals.org This method has been shown to significantly enhance the detection of nitrated peptides, with one study identifying 1,881 nitration sites from a nitrated whole-cell extract after immunoaffinity purification. nih.govacs.orgnih.govresearchgate.net
Chemical derivatization offers an alternative to antibody-based methods. These strategies typically involve the chemical modification of the nitro group to facilitate enrichment. A common approach is the reduction of the 3-nitrotyrosine to 3-aminotyrosine, which can then be tagged with a reporter molecule, such as biotin, for affinity capture. frontiersin.orgnih.gov For instance, the Solid-Phase Active Ester Reagent (SPEAR) method and the Aromatic Nitration Site Identification (ANSID) method are chemical derivatization techniques that have been used to identify nitrated peptides. nih.gov Another approach involves labeling the reduced amine with dansyl chloride, which can be used for subsequent MS analysis. springernature.comnih.gov
Table 1: Comparison of Enrichment Strategies for Tyrosine-Nitrated Peptides
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Immunoaffinity Enrichment | Uses anti-3-nitrotyrosine antibodies to capture nitrated proteins/peptides. nih.govpnas.org | High specificity; can be used for both proteins and peptides. pnas.org | Antibody cross-reactivity can be an issue; may have bias towards certain sequence contexts. nih.govacs.org |
| Chemical Derivatization (e.g., reduction and tagging) | Chemically modifies the nitro group for affinity capture. frontiersin.orgnih.gov | Avoids antibody-related issues; can introduce stable isotopes for quantification. | Can be multi-step and lead to sample loss; derivatization may not be 100% efficient. nih.gov |
| Multidimensional Chromatography | Separates peptides based on different physicochemical properties. nih.gov | Can partially automate the prefractionation process. nih.gov | Can be time-consuming and generate a large number of samples for MS analysis. nih.gov |
Mass Spectrometry-Based Identification and Quantification
Following enrichment, mass spectrometry is the primary tool for the definitive identification and quantification of tyrosine nitration.
Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the two most common ionization techniques used in the analysis of nitrated peptides. bmbreports.orgresearchgate.net In MS analysis, the addition of a nitro group results in a characteristic mass increase of 45 Da for the modified peptide. frontiersin.orgbmbreports.orgacs.org
Tandem mass spectrometry (MS/MS) is essential for pinpointing the exact location of the nitration on the peptide backbone. nih.govacs.org Fragmentation techniques such as Collision-Induced Dissociation (CID) are used to break the peptide into smaller fragments, and the resulting fragmentation pattern reveals the amino acid sequence and the site of modification. acs.org However, the nitro group can sometimes be a labile modification under certain MS conditions. acs.org
Advanced MS techniques like Electron Capture Dissociation (ECD) and Infrared Multiphoton Dissociation (IRMPD) have also been applied to the analysis of nitrated proteins. acs.org ECD is known for preserving labile post-translational modifications, though its efficiency can be affected by the presence of the nitro group. acs.org
For quantitative analysis, stable isotope labeling methods are often employed. These can involve metabolic labeling, where cells are grown in media containing heavy isotopes, or chemical labeling, where tags with different isotopic compositions are introduced after protein extraction.
Table 2: Key Mass Spectrometry Techniques in Nitroproteomics
| Technique | Application | Key Features |
|---|---|---|
| MALDI-TOF MS | Analysis of nitrated peptides and proteins. researchgate.netacs.org | High throughput; tolerant to some sample impurities. Unique spectral patterns for nitrated peptides have been observed. acs.org |
| ESI-MS/MS | Identification and sequencing of nitrated peptides. bmbreports.orgresearchgate.net | Easily coupled to liquid chromatography for complex mixture analysis. acs.org |
| LC-MS/MS | Comprehensive analysis of nitroproteomes. frontiersin.org | Provides separation of complex peptide mixtures before MS analysis, increasing the number of identified nitrated proteins. |
| CID | Peptide fragmentation for sequencing and site localization. acs.org | Most common fragmentation method; can sometimes lead to the loss of the nitro group. acs.org |
| ECD/IRMPD | Alternative fragmentation methods for nitrated peptides. acs.org | ECD can provide more extensive backbone cleavage and retain labile modifications. acs.org |
Bioanalytical Methods for 3-Nitrotyrosine Detection
In addition to MS-based approaches, other bioanalytical methods are used for the detection and quantification of 3-nitrotyrosine, often as a biomarker of nitrosative stress.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique. nih.govipp.ptresearchgate.net HPLC with electrochemical detection (ECD) is a highly sensitive method for quantifying 3-nitrotyrosine after hydrolysis of the protein sample. nih.govspringernature.com This method offers high selectivity and reproducibility. springernature.com HPLC can also be combined with ultraviolet-visible (UV/Vis) detection , as 3-nitrotyrosine has a characteristic absorbance maximum. nih.govnih.gov
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting , are also frequently used for the detection of nitrated proteins. pnas.orgnih.gov These methods rely on the specificity of anti-3-nitrotyrosine antibodies and are valuable for screening and semi-quantitative analysis. pnas.org
Table 3: Overview of Bioanalytical Detection Methods for 3-Nitrotyrosine
| Method | Principle | Detection Limit | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-ECD | Separation by HPLC followed by electrochemical detection of 3-NT. nih.govspringernature.com | As low as 10 nM. nih.gov | High sensitivity and selectivity. nih.gov | Requires total protein hydrolysis. nih.gov |
| HPLC-UV/Vis | Separation by HPLC with detection based on UV absorbance of 3-NT. nih.govnih.gov | Generally less sensitive than ECD. | Relatively simple and robust. nih.gov | Lower sensitivity and potential for interference. nih.gov |
| ELISA | Antibody-based detection of 3-NT in a plate-based format. nih.gov | Varies by kit. | High throughput; suitable for large numbers of samples. | Can be semi-quantitative; subject to antibody specificity. pnas.org |
| Western Blotting | Separation of proteins by gel electrophoresis, transfer to a membrane, and antibody-based detection. pnas.org | Varies. | Provides information on the molecular weight of nitrated proteins. | Generally considered semi-quantitative. pnas.org |
| LC-MS/MS | The gold standard for identification and quantification. ipp.ptacs.org | Can reach fmol levels. acs.org | High specificity and can identify the exact site of nitration. frontiersin.org | Requires expensive instrumentation and complex data analysis. nih.gov |
Computational and in Silico Studies
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand.
In a hypothetical docking study of Boc-O-ethyl-L-tyrosine, the ethyl ether group would likely be oriented towards a hydrophobic pocket within a target protein's binding site. The Boc protecting group, being bulky and lipophilic, would also significantly influence the binding orientation and steric compatibility with the active site. The carbonyl and ether oxygen atoms could act as hydrogen bond acceptors, forming key interactions with amino acid residues in the receptor, such as Leucine or Alanine.
Density Functional Theory (DFT) for Reaction Mechanism Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and determine the conformational energies of molecules.
While direct DFT analysis of this compound's reaction mechanisms is not published, extensive DFT studies have been performed on other protected amino acids and dipeptides, which illuminate the likely conformational preferences and electronic properties of the target molecule. physchemres.orgnih.govscirp.orgresearchgate.net For example, DFT calculations are used to create a Ramachandran map, which shows the energetically allowed regions for backbone dihedral angles (φ and ψ) of amino acids. nih.govresearchgate.net For a modified amino acid like this compound, DFT could be used to:
Determine the most stable conformers by analyzing the potential energy surface.
Investigate the impact of the Boc and O-ethyl groups on the molecule's geometry and electronic distribution.
Analyze intramolecular hydrogen bonding, which plays a significant role in the conformational stability of peptides and their derivatives. nih.gov
DFT studies on similar protected dipeptides have successfully identified stable conformers and elucidated the role of intramolecular hydrogen bonds in creating specific structural motifs like β-turns. nih.govresearchgate.net Such analyses for this compound would be critical in understanding its shape and how it pre-organizes for binding to a biological target.
Table 1: Example of DFT-Calculated Relative Energies for a Protected Dipeptide Conformer (Note: This is an illustrative table based on typical findings for protected dipeptides, not specific data for this compound)
| Conformer | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|---|
| γD–γL | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |
| βL–γL | B3LYP/6-311+G(d,p) | 1.25 | 0.85 |
Molecular Dynamics Simulations in Mechanistic Investigations
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is essential for understanding the dynamic nature of biological systems and mechanistic processes that are not apparent from static models.
MD simulations could be applied to this compound to explore its behavior in different environments, such as in aqueous solution or near a lipid membrane. For its parent compound, N-Boc-L-tyrosine, and other derivatives, MD simulations would reveal:
Conformational Flexibility : How the molecule samples different shapes over time, influenced by the bulky Boc group and the flexible ethyl chain. Computational studies on similar spiro-Gly-BODIPY derivatives showed that Boc-containing compounds exist as multiple conformers at room temperature. acs.org
Solvation Effects : How water molecules arrange around the solute and mediate its interactions.
Binding Dynamics : When docked into a receptor, MD simulations can assess the stability of the binding pose, revealing whether the initial docked position is maintained or if the ligand shifts to a different orientation. This provides a more realistic view of the binding event than static docking alone.
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While a formal SAR study for a series containing this compound is not available, findings from related series provide strong predictive insights.
In many contexts, the N-Boc group is used as a protecting group during synthesis and is removed in the final, active compound. nih.govacademie-sciences.fr Studies comparing Boc-protected compounds to their analogues with a free amine often show that the Boc-derivatives have reduced biological activity. nih.gov This is typically because the primary amine is often crucial for forming key interactions (e.g., salt bridges) with the biological target.
An SAR analysis involving this compound would focus on the contributions of its three key components:
The Tyrosine Scaffold : Provides the basic framework for interaction.
The N-Boc Group : A bulky, lipophilic group that prevents the formation of interactions requiring a primary amine but can enhance membrane permeability or fit into large hydrophobic pockets. Its presence generally increases the number of rotatable bonds and globularity compared to the free amine. nih.gov
The O-ethyl Group : This modification removes the phenolic hydroxyl group, which is often a key hydrogen bond donor. It replaces it with an ether linkage, increasing lipophilicity. This change can drastically alter binding affinity and selectivity for different receptors.
Table 2: Physicochemical Properties Relevant to SAR for Tyrosine Derivatives (Note: This table contains calculated estimates for illustrative purposes and is not based on experimental data for this compound)
| Compound | Molecular Weight | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| L-Tyrosine | 181.19 | -1.9 | 3 | 4 |
| N-Boc-L-tyrosine | 281.31 | 1.6 | 2 | 5 |
This comparison illustrates that the sequential modification from L-tyrosine to this compound leads to an increase in molecular weight and lipophilicity (cLogP) while reducing the number of hydrogen bond donors, all of which are critical factors in determining biological activity.
Future Research Directions and Translational Perspectives of Boc O Ethyl L Tyrosine
The landscape of biomedical research is continually advancing, with a significant focus on developing more precise and effective diagnostic and therapeutic agents. Within this context, derivatives of the amino acid L-tyrosine, such as Boc-O-ethyl-L-tyrosine, represent a cornerstone for innovation. The unique structural and chemical properties of these compounds open up numerous avenues for future investigation, from creating novel molecules to engineering complex biological systems and pioneering next-generation medical applications.
Q & A
Q. How is Boc-O-ethyl-L-tyrosine synthesized, and what analytical techniques validate its purity and structure?
this compound is typically synthesized via selective protection of the hydroxyl group on L-tyrosine using ethylation, followed by Boc (tert-butyloxycarbonyl) protection of the amino group. Key steps involve:
- Ethylation : Reaction of L-tyrosine with ethyl bromide or ethyl iodide in alkaline conditions .
- Boc Protection : Use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide .
- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation includes:
- HPLC : To assess purity (>97% by HPLC is standard) .
- NMR Spectroscopy : Confirmation of the ethyl and Boc groups (e.g., δ ~1.2–1.4 ppm for Boc tert-butyl protons, δ ~4.1–4.3 ppm for ethyl-O protons) .
- Mass Spectrometry : Verification of molecular weight (e.g., [M+H]+ peak at m/z 336.3 for C16H23NO5) .
Q. What are the key challenges in maintaining this compound stability during storage?
Stability challenges arise from:
- Hydrolysis of the Boc Group : Moisture or acidic conditions can cleave the Boc protecting group. Store at –20°C in anhydrous conditions with desiccants .
- Ethyl Group Oxidation : Exposure to light or reactive oxygen species may degrade the ethyl-O moiety. Use amber vials and inert atmospheres (e.g., nitrogen) .
- Purity Monitoring : Regular HPLC analysis is recommended to detect degradation products .
Advanced Research Questions
Q. How can this compound be incorporated into peptide synthesis, and what side reactions might occur?
The compound serves as a tyrosine derivative in solid-phase peptide synthesis (SPPS):
- Coupling Strategy : Use of carbodiimide reagents (e.g., DCC/HOBt) for amide bond formation. The Boc group is stable under SPPS conditions but requires TFA for deprotection .
- Side Reactions :
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity studies (e.g., enzyme inhibition assays) often stem from:
- Variability in Purity : Impurities >2% can skew results. Cross-validate purity via independent methods (e.g., NMR + HPLC) .
- Solvent Effects : Bioactivity may differ in DMSO vs. aqueous buffers due to solubility. Conduct parallel assays in multiple solvents .
- Structural Confounders : Compare activity of this compound with its unprotected analog (L-tyrosine) to isolate the ethyl/Boc contribution .
Q. How can computational modeling guide the design of this compound-based drug delivery systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:
- Predict Solubility : Calculate logP values to optimize lipid bilayer penetration .
- Assess Stability : Simulate degradation pathways under physiological pH (e.g., Boc cleavage at pH <4) .
- Design Prodrugs : Model esterase-mediated release of L-tyrosine from the ethyl-O group .
Methodological Best Practices
Q. What criteria should guide the selection of this compound for in vivo studies?
- Metabolic Stability : Test resistance to hepatic enzymes (e.g., cytochrome P450) using microsomal assays .
- Toxicity Screening : Evaluate cytotoxicity in primary cell lines (e.g., HEK293) at concentrations ≥1 mM .
- Bioavailability : Measure plasma concentration-time profiles in rodent models post-administration .
Q. How should researchers address conflicting NMR data for this compound in different solvents?
Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
